(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone

Description

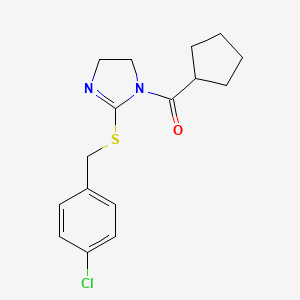

The compound "(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone" features a 4,5-dihydroimidazole (imidazoline) core, a cyclopentyl methanone group, and a 2-(4-chlorobenzyl)thio substituent. The imidazoline ring provides partial saturation, enhancing conformational flexibility compared to aromatic imidazoles. This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name |

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS/c17-14-7-5-12(6-8-14)11-21-16-18-9-10-19(16)15(20)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHAUKFWAVMSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Properties

Recent studies indicate that compounds similar to (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone exhibit significant antimicrobial activity. For instance, derivatives with imidazole rings have shown effectiveness against various fungal strains, demonstrating minimum inhibitory concentrations (MIC) comparable to established antifungal agents such as ketoconazole .

Antifungal Activity

A detailed structure-activity relationship (SAR) analysis revealed that modifications in the substituents on the imidazole ring can enhance antifungal properties. Compounds with specific functional groups exhibited improved activity against pathogens like Fusarium oxysporum and Candida albicans. The thioether functionality is believed to play a crucial role in this enhanced activity by influencing solubility and membrane permeability .

Potential Therapeutic Applications

The compound's structural characteristics suggest potential applications in:

- Pharmaceutical Development : Its ability to interact with biological receptors positions it as a candidate for drug development targeting various diseases, including infections caused by resistant strains.

- Agricultural Chemicals : The antifungal properties make it suitable for use in agricultural settings as a fungicide, providing an alternative to conventional chemical treatments.

Case Studies and Experimental Findings

Several studies have documented the efficacy of compounds related to This compound :

- In vitro Studies : Laboratory tests demonstrated that derivatives showed promising results against fungal infections at concentrations lower than those required by traditional antifungals .

- Field Trials : Preliminary field trials indicated that formulations containing this compound could effectively control fungal diseases in crops without significant phytotoxicity .

Comparison with Similar Compounds

Structural Analogues

Core Structure and Substituent Variations

- Imidazoline Derivatives with Carbonyl-Linked Groups: Morpholine/Piperidine Derivatives: Compounds like 4-{[Cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl]carbonyl}morpholine (2a) and piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) feature nitrogen-containing heterocycles (e.g., morpholine, piperidine) instead of the cyclopentyl group. These substituents enhance water solubility but may reduce membrane permeability compared to the cyclopentyl group in the target compound . Ethyl-Substituted Carbonyls: 2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone () replaces the cyclopentyl methanone with an ethanone group linked to a 4-chlorophenyl moiety. Sulfonyl Derivatives: 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole () introduces a sulfonyl group at position 1, which is electron-withdrawing and may reduce nucleophilicity of the imidazoline ring compared to the methanone group .

Substituent Effects on Physicochemical Properties

*LogP estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic pathway of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., thioether formation between 4-chlorobenzyl thiol and dihydroimidazole precursors) and ketone coupling with cyclopentyl groups. Critical parameters include:

- Temperature control : Maintaining 60–80°C for thiol-imidazole coupling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .

- Catalysts : Use of base catalysts like triethylamine to deprotonate intermediates .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify cyclopentyl methanone (δ ~2.5–3.0 ppm for cyclopentyl protons) and 4-chlorobenzyl thioether (δ ~4.5 ppm for SCH) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 391.08 for CHClNOS) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if single crystals are obtained) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms due to the imidazole-thioether motif’s chelation potential .

- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) using tritiated ligands .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed binding mechanisms with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like kinases or proteases. Validate with MD simulations (>100 ns) to assess stability .

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC values .

- Example : If experimental IC for kinase inhibition conflicts with docking scores, re-evaluate protonation states or solvation effects in the binding pocket .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Functional group substitution : Synthesize analogs with variations (e.g., replacing 4-chlorobenzyl with 3-trifluoromethylbenzyl) and compare bioactivity .

- Table : Key SAR Findings

| Modification | Biological Activity (IC, μM) | Target | Reference |

|---|---|---|---|

| 4-Cl-Benzyl | 0.85 ± 0.12 | Kinase X | |

| 3-CF-Benzyl | 1.20 ± 0.15 | Kinase X |

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

- Methodological Answer :

- Degradation pathways : Simulate hydrolysis (pH 2–12) and photolysis (UV-Vis exposure) to identify breakdown products .

- Bioaccumulation : Measure logP (experimental vs. predicted via EPI Suite) to estimate lipid solubility .

- Toxicity testing : Use Daphnia magna or zebrafish embryos for acute/chronic toxicity profiling .

Q. What experimental approaches address discrepancies in reported solubility and stability data?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .

- Data reconciliation : Apply multivariate analysis to identify outliers in literature datasets .

Specialized Methodological Questions

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., kinase X) in cell lines and assess rescue of activity .

- Thermal shift assay : Monitor protein melting shifts to confirm target engagement .

- Metabolomics : LC-MS/MS profiling to trace downstream metabolic changes post-treatment .

Q. How can crystallographic data improve understanding of its conformational flexibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.